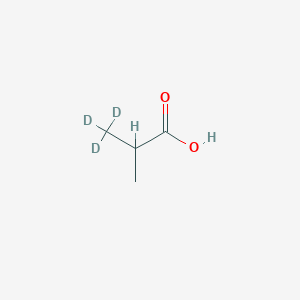

2-Methyl-d3-propionic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-d3-propionic acid is a deuterated form of 2-methylpropionic acid, also known as isobutyric acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C4H7DO2, and it is commonly used in scientific research due to its unique isotopic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-d3-propionic acid typically involves the deuteration of 2-methylpropionic acid. One common method includes the reaction of propionic acid with lithium diisopropylamide in tetrahydrofuran under an inert atmosphere, followed by the addition of iodomethane-d3. The reaction is carried out at temperatures ranging

Activité Biologique

2-Methyl-d3-propionic Acid, also known as 2-Methyl-3,3,3-trideuterio-propanoic acid, is a deuterated derivative of propionic acid. Its biological activity is primarily studied in the context of metabolic disorders, particularly propionic acidemia (PA), a rare inherited metabolic condition characterized by the accumulation of propionic acid due to a deficiency in the enzyme propionyl-CoA carboxylase (PCC). This article reviews the biological activity of this compound, focusing on its role in metabolic pathways, therapeutic potential, and relevant case studies.

- Molecular Formula : C4H8O2

- Molecular Weight : 88.11 g/mol

- Structure : Contains a methyl group and three deuterium atoms, enhancing its stability and traceability in biological studies.

This compound functions as a substrate for PCC, facilitating the conversion of propionyl-CoA to methylmalonyl-CoA within the mitochondria. This reaction is crucial for energy metabolism and the proper functioning of various metabolic pathways. In conditions like PA, where PCC activity is deficient, the administration of this compound can help restore normal metabolic function.

Case Studies and Research Findings

-

Dual mRNA Therapy in Propionic Acidemia :

- A study demonstrated that delivering dual mRNAs encoding both PCCA and PCCB can effectively increase PCC enzyme activity in patient fibroblasts. This approach led to significant reductions in plasma levels of toxic metabolites associated with PA, including this compound itself .

- In vivo studies showed that after treatment with dual mRNAs, mice exhibited normalized ammonia levels and reduced biomarkers related to propionate metabolism over extended periods (up to six months) without adverse effects .

-

Effects on Fatty Acid Oxidation :

- Research indicated that propionic acid (and its derivatives) can inhibit fatty acid oxidation in fibroblasts. Specifically, this compound was shown to significantly reduce carbon dioxide production from palmitate at certain concentrations, suggesting its influence on lipid metabolism under pathological conditions .

Summary of Biological Effects

| Effect | Description |

|---|---|

| PCC Activity | Enhances enzymatic activity in deficient models |

| Metabolite Reduction | Decreases toxic metabolites such as ammonia and this compound |

| Fatty Acid Oxidation | Inhibits fatty acid oxidation at elevated concentrations |

Clinical Implications

The therapeutic application of this compound is particularly relevant for patients with PA. By supplementing with this compound or utilizing mRNA therapies that enhance PCC function, clinicians may improve metabolic control and reduce the risk of acute metabolic crises associated with this disorder.

Future Directions

Further research is needed to explore:

- The long-term safety and efficacy of this compound in clinical settings.

- The potential for combining this compound with other therapeutic strategies to enhance metabolic outcomes.

- The exploration of its effects on other metabolic pathways beyond propionate metabolism.

Propriétés

IUPAC Name |

3,3,3-trideuterio-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649443 |

Source

|

| Record name | 2-Methyl(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95926-99-1 |

Source

|

| Record name | 2-Methyl(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.